1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone is a complex organic compound that features a combination of aromatic rings, triazole, quinazoline, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the pyridinyl group, and finally the attachment of the dimethoxyphenyl and ethanone groups. Common reagents and conditions include:
Reagents: Pyridine, triazole, quinazoline derivatives, dimethoxybenzene, ethanone derivatives.
Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of quinazoline or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, in catalysis, or as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a precursor for bioactive compounds.
Medicine: Investigation of its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Use in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.
Properties
Molecular Formula |
C24H19N5O3S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C24H19N5O3S/c1-31-20-10-9-15(12-21(20)32-2)19(30)14-33-24-26-18-8-4-3-7-17(18)23-27-22(28-29(23)24)16-6-5-11-25-13-16/h3-13H,14H2,1-2H3 |
InChI Key |
WFFNSBHMCCHROU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5)OC |
Origin of Product |
United States |
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